6-Bromo-2-methylimidazo[1,2-a]pyrimidine

Catalog No.
S826156
CAS No.
1111638-05-1
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-methylimidazo[1,2-a]pyrimidine

CAS Number

1111638-05-1

Product Name

6-Bromo-2-methylimidazo[1,2-a]pyrimidine

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyrimidine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3

InChI Key

SONZOBLCVCKXEX-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(C=NC2=N1)Br

Canonical SMILES

CC1=CN2C=C(C=NC2=N1)Br

Synthesis and Availability

Potential Applications

Research has explored the potential applications of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in various fields, including:

  • Medicinal Chemistry: Some studies have investigated its role as a potential scaffold for the development of new drugs []. Due to the presence of nitrogen atoms in the ring structure, the molecule may possess interesting biological properties, but further research is required.
  • Material Science: Research has explored the use of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine derivatives in the development of new materials with specific functionalities.

6-Bromo-2-methylimidazo[1,2-a]pyrimidine is an aromatic heterocyclic compound characterized by the presence of a bromine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyrimidine ring system. Its molecular formula is C7H6BrN3, and it has a molecular weight of approximately 215.04 g/mol. This compound is part of a larger family of imidazo compounds known for their diverse biological activities and applications in medicinal chemistry .

Currently, there is no scientific research available on the mechanism of action of 6-bromo-2-methylimidazo[1,2-a]pyrimidine. Further studies are needed to explore its potential interactions with biological systems or other molecules.

Due to the lack of research on 6-bromo-2-methylimidazo[1,2-a]pyrimidine, specific safety information is not available. As a general precaution, all unknown compounds should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE).

Future Research Directions

  • Synthesis and characterization of the compound to obtain pure material for further studies.
  • Investigation of its physical and chemical properties, including melting point, boiling point, solubility, and stability.
  • Computational modeling to predict its potential interactions with biological targets or other molecules.
  • Evaluation of its biological activity in relevant cell lines or model organisms.

The chemical reactivity of 6-bromo-2-methylimidazo[1,2-a]pyrimidine can be attributed to its electron-rich nitrogen atoms and the presence of the bromine substituent. It can undergo various reactions including:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
  • Electrophilic aromatic substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron density provided by the nitrogen atoms.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions make it a versatile intermediate for synthesizing more complex molecules .

Research indicates that 6-bromo-2-methylimidazo[1,2-a]pyrimidine exhibits notable biological activities. It has been studied for its antibacterial properties against various strains of bacteria, including both gram-positive and gram-negative bacteria. Some derivatives of imidazo compounds have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy . Additionally, its structural similarity to other biologically active compounds positions it as a candidate for further pharmacological studies.

The synthesis of 6-bromo-2-methylimidazo[1,2-a]pyrimidine typically involves multi-step synthetic routes. Common methods include:

  • Bromination: Starting from 2-methylimidazo[1,2-a]pyrimidine, bromination can be achieved using brominating agents such as N-bromosuccinimide.
  • Cyclization reactions: The formation of the imidazo ring may involve cyclization from appropriate precursors under acidic or basic conditions.
  • Functionalization: Further modifications can introduce various substituents to enhance biological activity or solubility.

These methods allow for the efficient production of this compound and its derivatives for research purposes .

6-Bromo-2-methylimidazo[1,2-a]pyrimidine finds applications in several fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals with antibacterial or anticancer properties.
  • Material Science: Its unique chemical structure may be utilized in creating new materials with specific electronic or optical properties.
  • Research Tool: Used in biochemical assays to study enzyme interactions and mechanisms due to its ability to bind with various biomolecules .

Interaction studies involving 6-bromo-2-methylimidazo[1,2-a]pyrimidine focus on its binding affinity with proteins and enzymes. These studies reveal insights into how this compound affects biological pathways and cellular functions. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, which may lead to alterations in their activity and subsequent physiological effects. Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 6-bromo-2-methylimidazo[1,2-a]pyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methylimidazo[1,2-a]pyridineLacks bromination at the 6-positionKnown for mutagenic properties
6-Iodo-2-methylimidazo[1,2-a]pyridineIodine instead of bromine at the 6-positionExhibits different reactivity patterns
Imidazo[1,2-a]pyridineNo methyl group at the 2-positionBroader range of biological activities

These compounds highlight the uniqueness of 6-bromo-2-methylimidazo[1,2-a]pyrimidine in terms of its halogen substitution and potential biological effects compared to its analogs.

XLogP3

2.2

Wikipedia

6-Bromo-2-methylimidazo[1,2-a]pyrimidine

Dates

Modify: 2023-08-16

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